Molecular structure and properties of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid
Molecular structure and properties of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid
Executive Summary
3-(4-Nitrophenyl)oxetane-3-carboxylic acid (CAS: 1393544-71-2) represents a specialized scaffold in modern medicinal chemistry, serving as a critical building block for introducing the oxetane ring—a "gem-dimethyl" and carbonyl bioisostere—into drug candidates.[1][2] This compound combines the high metabolic stability and polarity of the oxetane ring with the versatile reactivity of a carboxylic acid and a nitroaryl moiety.
This guide provides a comprehensive analysis of its molecular architecture, validated synthetic pathways, and reactivity profile, designed for researchers optimizing lead compounds for physicochemical properties such as solubility, lipophilicity (LogD), and metabolic clearance.
Molecular Architecture & Physicochemical Profile[3]
Structural Analysis
The molecule features a quaternary carbon at the 3-position of the oxetane ring, substituted with both a carboxylic acid and a 4-nitrophenyl group.[1] This "3,3-disubstitution" pattern is structurally significant:
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Ring Strain: The oxetane ring possesses ~106 kJ/mol of strain energy. However, the 3,3-disubstitution provides a "gem-disubstituent effect" (Thorpe-Ingold effect), which kinetically stabilizes the ring against hydrolysis compared to monosubstituted variants.
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Electronic Effects: The oxetane oxygen is a hydrogen bond acceptor. The 4-nitrophenyl group is strongly electron-withdrawing, which, combined with the inductive effect of the oxetane oxygen, significantly increases the acidity of the carboxylic acid compared to non-cyclic analogs.
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Conformation: Unlike cyclobutane, the oxetane ring is essentially planar or slightly puckered (approx. 8.7°).[3] The 3,3-substitution enforces a rigid vector orientation for the acid and aryl groups, ideal for fragment-based drug design (FBDD).
Physicochemical Properties Table[4][5][6]
| Property | Value / Prediction | Context |
| CAS Number | 1393544-71-2 | Unique Identifier |
| Molecular Formula | C₁₀H₉NO₅ | MW: 223.18 g/mol |
| Predicted pKa | ~3.2 – 3.5 | More acidic than benzoic acid (4.2) due to oxetane/nitro EWG effects. |
| LogP (Predicted) | ~1.1 | Lower lipophilicity than gem-dimethyl analogs. |
| H-Bond Acceptors | 5 | Nitro (2), Acid (2), Oxetane (1) |
| H-Bond Donors | 1 | Carboxylic Acid |
| Solubility | DMSO, MeOH, EtOAc | Limited aqueous solubility at low pH; soluble as carboxylate salt. |
| Stability | Base: High / Acid: Moderate | Stable to basic hydrolysis; sensitive to strong Lewis acids. |
Synthetic Pathways[7][8][9][10][11]
The synthesis of 3-aryl-oxetane-3-carboxylic acids has historically been challenging due to the sensitivity of the oxetane ring. The most authoritative and scalable method currently employed is the Furan Oxidative Cleavage route (developed by Bull et al.), which avoids harsh cyclization conditions.
Protocol: Furan Oxidative Cleavage Route
This method utilizes a Friedel-Crafts alkylation followed by a ruthenium-catalyzed oxidation.
Step 1: Friedel-Crafts Alkylation
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Reagents: 3-Hydroxymethyloxetan-3-ol (or oxetan-3-one derived precursor), 2-methylfuran, Lewis Acid (e.g., Ca(NTf₂)₂ or FeCl₃).
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Mechanism: The Lewis acid generates a carbocation at the oxetane 3-position (or activates the ketone), which is trapped by the electron-rich furan.
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Note: For the 4-nitrophenyl derivative, a pre-functionalized aryl precursor or subsequent nitration might be required if the direct Friedel-Crafts is deactivated by the nitro group. Alternatively, the phenyl analog is synthesized first, followed by nitration (HNO₃/H₂SO₄), which proceeds para to the oxetane group due to steric directing effects.
Step 2: Oxidative Cleavage[4]
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Reagents: RuCl₃ (cat.), NaIO₄, H₂O/CH₃CN/CCl₄.
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Process: The furan ring serves as a masked carboxylic acid. The ruthenium catalyst oxidatively cleaves the furan ring directly to the carboxylic acid.
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Advantage: This step is mild and preserves the oxetane ring, which would open under harsh permanganate oxidations.
Figure 1: Synthetic workflow for accessing 3-aryl-oxetane-3-carboxylic acids via the furan masking strategy.
Reactivity & Functionalization[7][10]
Nitro Group Reduction
The 4-nitro group is a "masked" aniline. Reduction to 3-(4-aminophenyl)oxetane-3-carboxylic acid is a pivotal transformation for library generation.
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Recommended Conditions: H₂/Pd-C (balloon pressure) in MeOH or Fe/NH₄Cl (if chemoselectivity is required).
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Caution: Avoid strong acidic conditions (e.g., Sn/HCl) during workup to prevent oxetane ring opening.
Carboxylic Acid Coupling
The carboxylic acid is sterically hindered by the quaternary center but remains reactive.
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Amide Coupling: Standard HATU/DIPEA conditions work well.
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Esterification: Alkylation with alkyl halides (e.g., MeI, K₂CO₃) is preferred over Fisher esterification (acid/alcohol) to avoid acid-catalyzed ring degradation.
Oxetane Ring Stability[7][10]
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Acid Sensitivity: The ring is susceptible to opening by strong nucleophiles in the presence of Lewis acids (e.g., BF₃·OEt₂).
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Metabolic Stability: The oxetane ring is generally stable to P450 oxidative metabolism, unlike the gem-dimethyl group which is a "metabolic soft spot" (susceptible to hydroxylation).
Medicinal Chemistry Applications
Bioisosterism: The "Gem-Dimethyl" Surrogate
Replacing a gem-dimethyl group or a carbonyl with an oxetane ring is a validated strategy to improve physicochemical properties.
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Lipophilicity Modulation: The oxetane oxygen lowers LogP/LogD by ~1.0 unit compared to a gem-dimethyl group, improving aqueous solubility.
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Basicity Attenuation: If an amine is attached nearby, the electron-withdrawing nature of the oxetane reduces the amine's pKa, potentially improving membrane permeability and reducing hERG liability.
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Conformational Lock: The 3,3-disubstitution creates a rigid sp³ vector, useful for orienting the carboxylic acid (or derived amide) into a specific binding pocket.
Figure 2: Structure-property relationships highlighting the advantages of the oxetane scaffold in drug design.
References
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Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters.
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Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
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Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.
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ChemicalBook. (n.d.). 3-(4-Nitrophenyl)oxetane-3-carboxylic acid Product Entry.
Sources
- 1. 1416323-25-5_CAS号:1416323-25-5_3-(4-Methoxyphenyl)oxetane-3-carboxylic acid - 化源网 [chemsrc.com]
- 2. 3-(4-Nitrophenyl)oxetane-3-carboxylic acid | 1393544-71-2 [chemicalbook.com]
- 3. library.gwu.edu [library.gwu.edu]
- 4. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
